molecular formula C15H16N2O3S B13477844 benzyl N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamate

benzyl N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamate

Cat. No.: B13477844
M. Wt: 304.4 g/mol
InChI Key: ASTJDQPIHFGPSS-UHFFFAOYSA-N
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Description

Benzyl N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a benzyl group, a carbamoyl group, and a thiophene ring with methyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of benzyl chloroformate with N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)amine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-(3-carbamoyl-4,5-dimethylphenyl)carbamate
  • Benzyl N-(3-carbamoyl-4,5-dimethylpyridin-2-yl)carbamate
  • Benzyl N-(3-carbamoyl-4,5-dimethylfuran-2-yl)carbamate

Uniqueness

Benzyl N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different heterocyclic rings.

Properties

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

benzyl N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamate

InChI

InChI=1S/C15H16N2O3S/c1-9-10(2)21-14(12(9)13(16)18)17-15(19)20-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H2,16,18)(H,17,19)

InChI Key

ASTJDQPIHFGPSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)OCC2=CC=CC=C2)C

Origin of Product

United States

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